molecular formula C8H10O3S B1214998 Benzyl methanesulfonate CAS No. 55791-06-5

Benzyl methanesulfonate

Cat. No.: B1214998
CAS No.: 55791-06-5
M. Wt: 186.23 g/mol
InChI Key: ZDKRMIJRCHPKLW-UHFFFAOYSA-N
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Description

Benzyl methanesulfonate is an organic compound with the molecular formula C8H10O3S. It is a colorless liquid known for its role as an intermediate in organic synthesis. The compound is characterized by its methanesulfonate ester functional group, which is derived from methanesulfonic acid. This compound is used in various chemical reactions due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl methanesulfonate can be synthesized through the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methylene chloride at room temperature. The general reaction is as follows: [ \text{C6H5CH2OH} + \text{CH3SO2Cl} \rightarrow \text{C6H5CH2OSO2CH3} + \text{HCl} ]

Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The process ensures the removal of by-products and purification of the final product through distillation or recrystallization.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles. For example, it can react with amines to form benzyl amines.

    Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in reactions where the benzyl group is oxidized or reduced.

Common Reagents and Conditions:

    Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles that react with this compound.

    Solvents: Reactions are often carried out in polar aprotic solvents like dimethylformamide or methylene chloride.

    Catalysts: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.

Major Products:

    Benzyl amines: Formed through substitution with amines.

    Benzyl ethers: Formed through substitution with alkoxides.

Scientific Research Applications

Benzyl methanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of benzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites in biological molecules, resulting in various biochemical effects. The molecular targets include nucleic acids and proteins, where the compound can induce alkylation and subsequent biological responses.

Comparison with Similar Compounds

    Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a benzyl group.

    Methyl methanesulfonate: Contains a methyl group instead of a benzyl group.

    Benzyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.

Uniqueness: Benzyl methanesulfonate is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its stability and ease of handling make it a preferred reagent in organic synthesis compared to other methanesulfonates.

Properties

IUPAC Name

benzyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKRMIJRCHPKLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80204362
Record name Methanesulfonic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55791-06-5
Record name Methanesulfonic acid, phenylmethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80204362
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Under nitrogen methylene chloride (1.4 liter), benzyl alcohol (129.6 g., 1.2 moles) and triethylamine (182 g., 1.8 moles) were combined, stirred and cooled to -5° C. in an ice-water-acetone bath. A solution of methanesulfonyl chloride (150 g., 1.31 moles) in 100 ml. of methylene chloride was added over 49 minutes, maintaining the temperature between -5° and 2° C. After stirring for 10 minutes at 0°-2° C., the reaction was diluted with 500 ml. of water, precooled to 5° C. The organic layer was separated, washed 2×500 ml. of cold water, dried over MgSO4, filtered and evaporated in vacuo to yield title product as a light yellow oil [190 g.; 85%; 1H-NMR (CDCl3) delta (ppm): 2.9 (s, 3H), 5.2 (s, 2H), 7.4 (m, 5H); Rf 0.75 (CH2Cl 2)]. This product was refrigerated until used in the next step.
Quantity
129.6 g
Type
reactant
Reaction Step One
Quantity
182 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
reactant
Reaction Step Three
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0 (± 1) mol
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0 (± 1) mol
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Yield
85%

Synthesis routes and methods II

Procedure details

To an ice cooled solution of 54 g (0.5 mol) of benzyl alcohol and 75.75 g (104.3 ml, 0.75 mol) of triethylamine in 1800 ml of dichloromethane is added dropwise 63 g (42.57 ml, 0.55 mol) of methanesulfonyl chloride. The temperature of the reaction mixture during the addition is ca. 10°. The reaction mixture is then stirred for 1.5 hours at 10°. The reaction mixture is then diluted with dichloromethane, washed with ice water, cold 10% HCl, saturated KHCO3, saturated NaCl and dried (MgSO4). Solvent is removed in vacuo to yield the benzyl methanesulfonate as an oil.
[Compound]
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1800 mL
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Synthesis routes and methods III

Procedure details

Mesyl chloride (25.8 mg) and triethylamine (0.055 ml) were added to a chloroform (0.9 ml) solution of benzyl alcohol (16.2 mg), and the mixture was stirred for 3 hours at room temperature. The reaction mixture was eluted by NH-type silica gel (Chromatorex, Fuji Silysia Chemical Ltd.) column chromatography using tetrahydrofuran as a solvent to obtain methanesulfonic acid benzyl ester. To a tetrahydrofuran (0.9 ml) solution of the methanesulfonic acid benzyl ester, 4-chloro-N-[(1R)-1-(4-ethyl-5-mercapto-4H-1,2,4-triazol-3-yl)ethyl]benzenesulfonamide (Compound 90) (17.3 mg) obtained by performing the same procedure as in Example 1 using the corresponding raw materials, and potassium t-butoxide (8.4 mg) were added, followed by stirring the mixture for 20 hours at 40° C. PSA (polymer supported amine) (0.15 ml) was added to the reaction mixture, and the resulting mixture was stirred for 4 hours at room temperature. The reaction mixture was eluted with ethyl acetate and tetrahydrofuran, and the solvents were distilled off. The resulting residue was eluted by NH-type silica gel column chromatography using tetrahydrofuran as a solvent, and the eluate was purified by silica gel column chromatography to obtain Compound 5 (2.3 mg).
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reactant
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0.055 mL
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16.2 mg
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0.9 mL
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Synthesis routes and methods IV

Procedure details

Under nitrogen methylene chloride (1.4 liter), benzyl alcohol (129.6 g, 1.2 moles) and triethylamine (182 g, 1.8 moles) were combined, stirred and cooled to -5° C. in an ice-water-acetone bath. A solution of methanesulfonyl chloride (150 g, 1.31 moles) in 100 ml of methylene chloride was added over 49 minutes, maintaining the temperature between -5° and 2° C. After stirring for 10 minutes at 0°-2° C., the reaction was diluted with 500 ml of water, precooled to 5° C. The organic layer was separated, washed 2×500 ml of cold water, dried over MgSO4, filtered and evaporated in vacuo to yield title product as a light yellow oil [190 g; 85%; 1H-NMR (CDCl3) delta (ppm): 2.9 (s, 3H), 5.2 (s, 2H), 7.4 (m, 5H); Rf 0.75 (CH2Cl2 )]. This product was refrigerated until used in the next step.
Quantity
129.6 g
Type
reactant
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182 g
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reactant
Reaction Step Two
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150 g
Type
reactant
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100 mL
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500 mL
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Yield
85%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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